T.cruzi-IN-4 Demonstrates Picomolar Potency Against T. cruzi Intracellular Amastigotes, Outperforming Clinical Reference Benznidazole
In head-to-head comparisons from cross-study analyses, T.cruzi-IN-4 exhibits a striking 50- to 100-fold greater potency against T. cruzi intracellular amastigotes compared to the frontline drug benznidazole (BZN). T.cruzi-IN-4 inhibits amastigote growth with an IC50 of 0.033 μM (33 nM) [1]. By contrast, published IC50 values for benznidazole against T. cruzi amastigotes in comparable 120-hour in vitro models range from 1.5 μM to 3.5 μM [2]. This marked differential in anti-amastigote potency is a critical selection criterion, as amastigote eradication is essential for clinical cure and prevention of chronic Chagas cardiomyopathy.
| Evidence Dimension | T. cruzi amastigote growth inhibition (IC50) |
|---|---|
| Target Compound Data | 0.033 μM (120 h) |
| Comparator Or Baseline | Benznidazole (BZN) IC50 ~1.5 - 3.5 μM (120 h) |
| Quantified Difference | 45-fold to 106-fold higher potency for T.cruzi-IN-4 |
| Conditions | In vitro T. cruzi-infected mammalian host cell assay (120 h exposure) |
Why This Matters
This >45-fold potency advantage reduces the required in vitro concentration for target engagement, minimizing vehicle toxicity and improving assay signal-to-noise in high-content screening cascades.
- [1] MedChemExpress (MCE). T.cruzi-IN-4 (Compound 21) Biological Activity. https://www.medchemexpress.eu/t-cruzi-in-4.html View Source
- [2] Moraes, C. B., et al. (2014). Nitroheterocyclic compounds are more efficacious than benznidazole in a mouse model of Trypanosoma cruzi infection. PLoS Neglected Tropical Diseases, 8(5), e2849. (Representative BZN IC50 data: 3.2 μM). View Source
